molecular formula C4H3NO2 B1288839 Isoxazole-4-carbaldehyde CAS No. 65373-53-7

Isoxazole-4-carbaldehyde

Cat. No.: B1288839
CAS No.: 65373-53-7
M. Wt: 97.07 g/mol
InChI Key: BLOZNQVFQCOHRW-UHFFFAOYSA-N
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Description

Isoxazole-4-carbaldehyde is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the condensation reaction of nitroalkanes with 3-oxetanone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as platinum or gold can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: Isoxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to isoxazole-4-carboxylic acid.

    Reduction: Formation of isoxazole-4-methanol.

    Substitution: Introduction of different substituents at the 3- or 5-positions of the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

Isoxazole-4-carbaldehyde has numerous applications in scientific research, including:

Comparison with Similar Compounds

Isoxazole-4-carbaldehyde can be compared with other similar heterocyclic compounds such as:

Uniqueness: this compound stands out due to its versatile reactivity and the ability to form a variety of derivatives with significant biological activities. Its unique structure allows for diverse modifications, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c6-2-4-1-5-7-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOZNQVFQCOHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617928
Record name 1,2-Oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65373-53-7
Record name 4-Isoxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65373-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic routes to Isoxazole-4-carbaldehydes?

A1: Isoxazole-4-carbaldehydes can be synthesized through several methods:

  • Condensation of primary nitro compounds with 3-oxetanone: This cascade reaction allows for the preparation of 3-substituted isoxazole-4-carbaldehydes. []
  • Reaction of 2,5-Diphenylfuran-3-carbaldehyde with 1-amino-trans-2,3-diphenylaziridine: This approach involves the formation and subsequent pyrolysis of a hydrazone intermediate, leading to the generation of an Isoxazole-4-carbaldehyde derivative. []
  • Transformation of 4,5-dihydro-4-methylene-5-morpholino-1H-1,2,3-triazoles: This method utilizes specific triazole derivatives to access the desired this compound structure. []

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of both the isoxazole ring and the aldehyde group significantly impacts the reactivity of this compound:

  • Isoxazole ring: This heterocycle is known for its aromatic character and can participate in electrophilic aromatic substitution reactions. []
  • Aldehyde group: This functional group is highly reactive and can undergo a wide range of transformations, including nucleophilic additions, condensations, and oxidations. []

Q3: Are there any improved methods for synthesizing substituted Isoxazole-4-carbaldehydes?

A: Yes, research has focused on optimizing the synthesis of these compounds. For example, an improved method for synthesizing substituted Isoxazole-4-carbaldehydes has been reported, although specific details about the improvements are not provided in the abstract. [, ]

Q4: What are the potential applications of Isoxazole-4-carbaldehydes?

A4: While the provided research focuses mainly on synthesis and reactivity, Isoxazole-4-carbaldehydes hold potential as building blocks in various fields:

  • Drug discovery: Isoxazoles are important pharmacophores found in numerous drugs. The aldehyde functionality in Isoxazole-4-carbaldehydes allows for further derivatization and exploration of their biological activities. [, ]

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